

JAMI1001A reconstitution and handling for laboratory use

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Compound of Interest

Compound Name: JAMI1001A

Cat. No.: B15575057

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Application Notes and Protocols: JAMI1001A

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Introduction

JAMI1001A is a potent and selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). By inhibiting MEK, **JAMI1001A** effectively blocks the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making **JAMI1001A** a valuable tool for cancer research and drug development. These application notes provide detailed protocols for the reconstitution, handling, and laboratory use of **JAMI1001A**.

Chemical and Physical Properties

A summary of the key properties of **JAMI1001A** is provided in the table below.

Property	Value
Molecular Formula	C ₂₁ H ₁₆ ClF ₂ N ₅ O ₂
Molecular Weight	459.84 g/mol
Appearance	White to off-white solid
Purity (HPLC)	≥98%
Solubility	Soluble in DMSO (≥50 mg/mL), Ethanol (<1 mg/mL)
Storage	Store at -20°C, protect from light

Reconstitution and Storage

Proper reconstitution and storage of **JAMI1001A** are critical for maintaining its activity and ensuring experimental reproducibility.

Table 2.1: Reconstitution of **JAMI1001A**

Stock Concentration	Amount of JAMI1001A	Volume of DMSO
10 mM	1 mg	217.47 µL
20 mM	1 mg	108.74 µL
50 mM	5 mg	217.47 µL

Protocol 2.1: Reconstitution of **JAMI1001A**

- Before opening, centrifuge the vial of lyophilized **JAMI1001A** at low speed (e.g., 1000 x g) for 1 minute to ensure the powder is at the bottom of the vial.
- Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (see Table 2.1).
- Vortex gently for 1-2 minutes until the solid is completely dissolved.

- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C, protected from light. For long-term storage (months), -80°C is recommended.

Note: **JAMI1001A** is sparingly soluble in aqueous solutions. For cell-based assays, dilute the DMSO stock solution into the cell culture medium immediately before use. The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a method to determine the inhibitory activity of **JAMI1001A** against MEK1 kinase.

Protocol 3.1: MEK1 Kinase Assay

- Prepare Reagents:
 - Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 100 μM Na₃VO₄.
 - Substrate: Inactive ERK2 (0.5 mg/mL).
 - Enzyme: Active MEK1 (10 ng/μL).
 - ATP: 10 mM stock solution.
 - **JAMI1001A**: Serial dilutions in DMSO.
- Assay Procedure:
 - Add 5 μL of serially diluted **JAMI1001A** or DMSO (vehicle control) to the wells of a 96-well plate.
 - Add 20 μL of kinase buffer containing inactive ERK2 to each well.

- Add 10 μL of active MEK1 to each well to initiate the reaction.
- Incubate for 10 minutes at room temperature.
- Add 15 μL of ATP solution (final concentration 100 μM) to each well.
- Incubate for 30 minutes at 30°C.
- Stop the reaction by adding 50 μL of 2X Laemmli sample buffer.
- Detection:
 - Analyze the samples by SDS-PAGE and Western blot using an antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
 - Quantify the band intensities to determine the IC_{50} value of **JAMI1001A**.

Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of **JAMI1001A** on cancer cells.

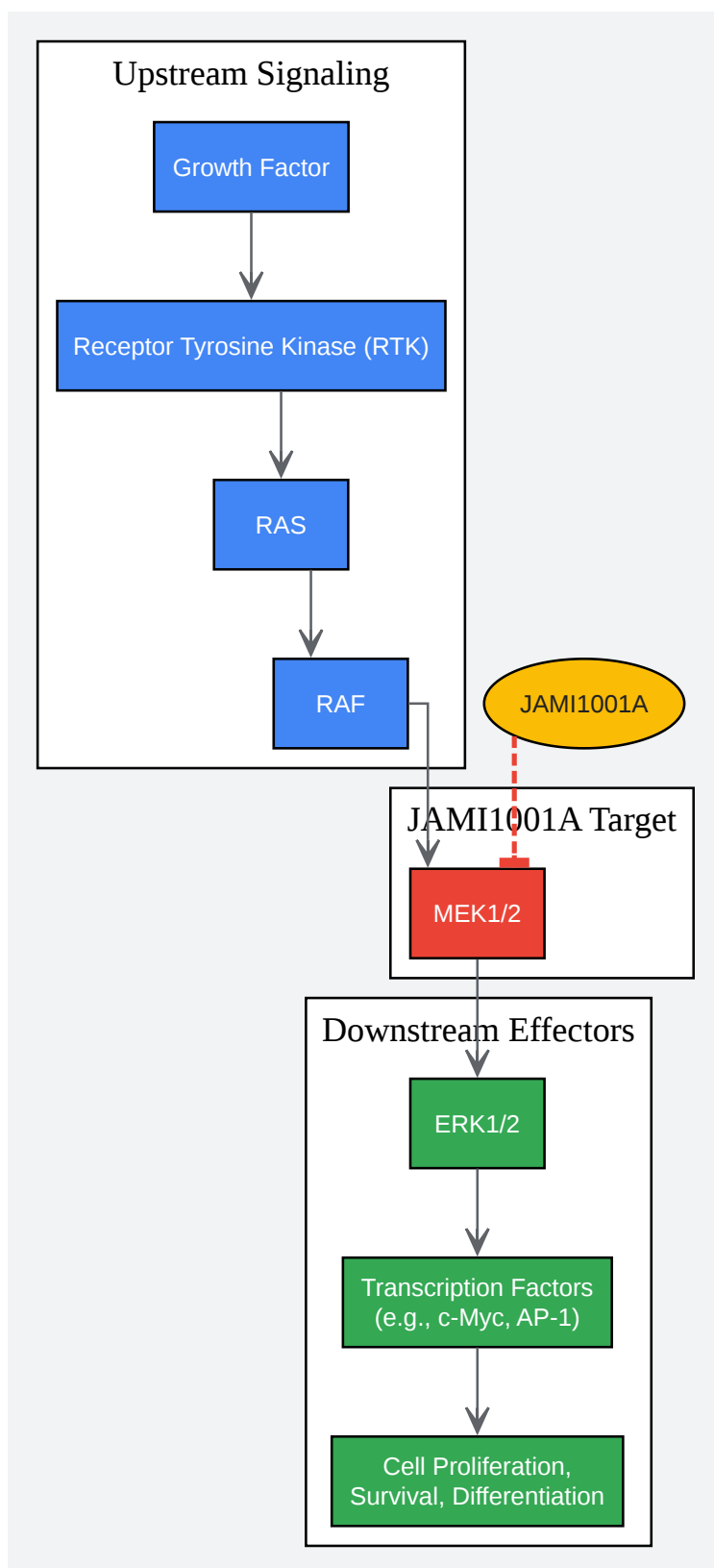
Protocol 3.2: Cell Proliferation Assay (MTS Assay)

- Cell Seeding:
 - Seed cancer cells (e.g., A375, HT-29) in a 96-well plate at a density of 5,000 cells/well in 100 μL of complete culture medium.
 - Incubate for 24 hours at 37°C in a 5% CO_2 incubator.
- Compound Treatment:
 - Prepare serial dilutions of **JAMI1001A** in culture medium from a DMSO stock.
 - Remove the old medium and add 100 μL of fresh medium containing various concentrations of **JAMI1001A** or DMSO (vehicle control) to the wells.
 - Incubate for 72 hours at 37°C in a 5% CO_2 incubator.

- MTS Assay:
 - Add 20 μ L of MTS reagent to each well.
 - Incubate for 1-4 hours at 37°C until a color change is observed.
 - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Plot the cell viability against the log concentration of **JAMI1001A** to determine the GI₅₀ (concentration for 50% growth inhibition).

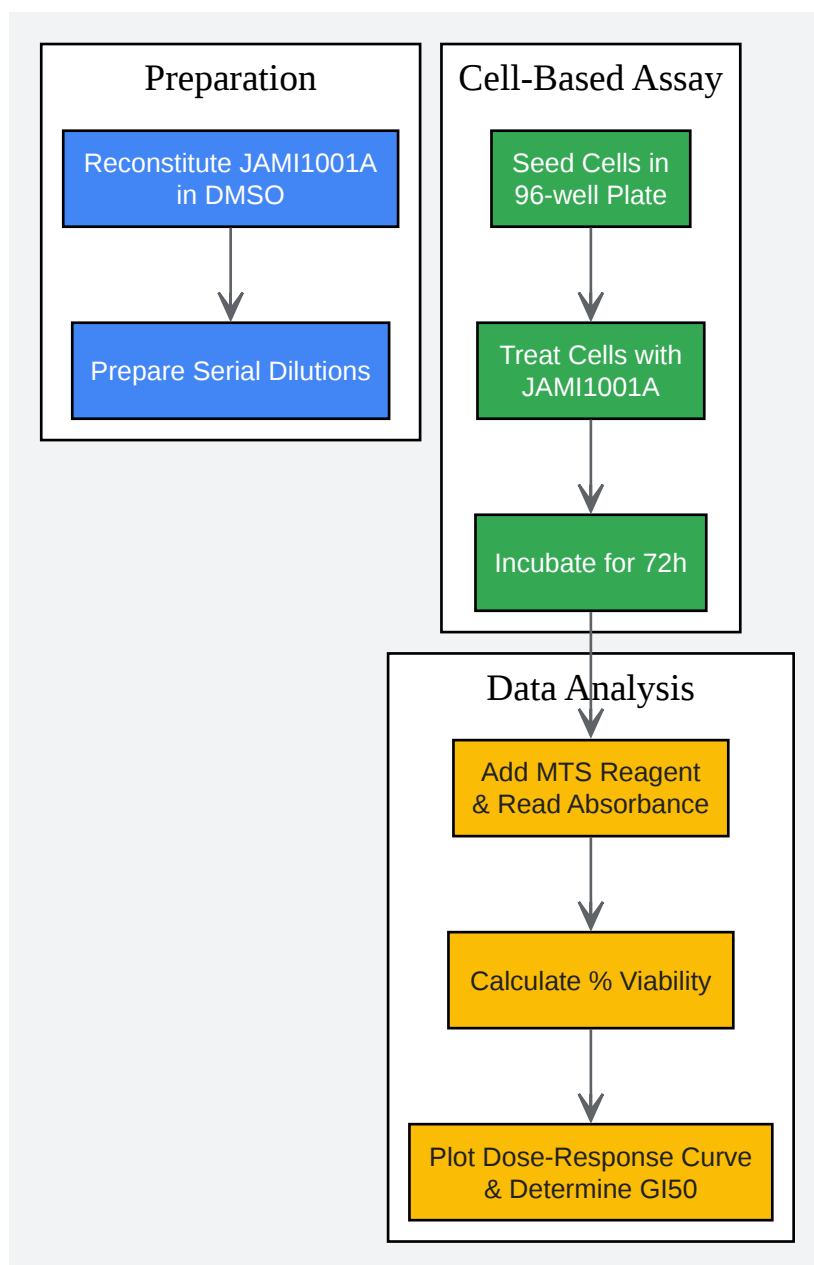
Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of **JAMI1001A** and a typical experimental workflow.



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Caption: **JAMI1001A** inhibits the MAPK/ERK signaling pathway.



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Caption: Workflow for determining the GI₅₀ of **JAMI1001A**.

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